2-AMINO-4-CHLOROBENZOTRIFLUORIDE

説明

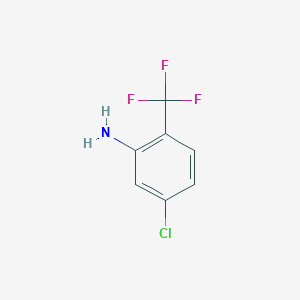

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMFVMMXHKXSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196199 | |

| Record name | 5-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-14-7 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group ortho to the amine and a chlorine atom meta to it, imparts distinct electronic properties and steric influences that are highly valued in the design of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, a bioisostere for various functional groups, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this aniline derivative a sought-after intermediate in drug discovery. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-2-(trifluoromethyl)aniline, its safe handling and storage, and its applications in chemical synthesis, with a focus on the preparation of biologically active heterocyclic compounds.

Part 1: Core Chemical and Physical Properties

5-Chloro-2-(trifluoromethyl)aniline, with the CAS number 445-14-7, is a versatile chemical intermediate. A thorough understanding of its physical and chemical properties is essential for its effective use in research and development.

Structural and General Properties

The structure of 5-Chloro-2-(trifluoromethyl)aniline is characterized by a benzene ring substituted with an amino group, a trifluoromethyl group, and a chlorine atom.

Table 1: General and Structural Properties of 5-Chloro-2-(trifluoromethyl)aniline

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-2-(trifluoromethyl)aniline | [1] |

| CAS Number | 445-14-7 | [1] |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [1] |

| Appearance | Colorless to Yellow-brown to Green Liquid | |

| InChI | 1S/C7H5ClF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |

| InChIKey | GXMFVMMXHKXSBI-UHFFFAOYSA-N |

Physical and Spectroscopic Data

Table 2: Physical Properties of 5-Chloro-2-(trifluoromethyl)aniline

| Property | Value | Source(s) |

| Boiling Point | 82-84 °C | |

| Density (Predicted) | ~1.425 g/cm³ | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the substitution on the benzene ring. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-F stretching of the trifluoromethyl group (in the 1000-1200 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Part 2: Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 5-Chloro-2-(trifluoromethyl)aniline.

Hazard Identification

5-Chloro-2-(trifluoromethyl)aniline is classified as a hazardous substance.[1]

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

-

Storage: Store in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.

Part 3: Applications in Chemical Synthesis

5-Chloro-2-(trifluoromethyl)aniline is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. Its primary utility lies in its role as a nucleophile in reactions that form new carbon-nitrogen bonds.

Synthesis of Pyrazole Derivatives

A significant application of substituted anilines, including 5-Chloro-2-(trifluoromethyl)aniline, is in the synthesis of pyrazole derivatives.[2][3] Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals, such as cyclooxygenase-2 (COX-2) inhibitors.[3]

The general synthesis of pyrazoles from anilines involves a condensation reaction with a 1,3-dicarbonyl compound, followed by cyclization.

Caption: General workflow for the synthesis of pyrazole derivatives.

The following is a generalized protocol for the synthesis of a pyrazole derivative from an aniline and a 1,3-diketone, based on established methodologies.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Aniline: Add 5-Chloro-2-(trifluoromethyl)aniline (1.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Role in Drug Discovery and Agrochemicals

The trifluoromethyl group and the chloro substituent on the aniline ring of 5-Chloro-2-(trifluoromethyl)aniline are key features that are incorporated into various biologically active molecules.

-

Pharmaceuticals: The pyrazole core, often synthesized from aniline precursors, is a key component of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme. The specific substitution pattern of 5-Chloro-2-(trifluoromethyl)aniline can influence the selectivity and potency of these inhibitors.[3]

-

Agrochemicals: Trifluoromethyl-substituted anilines are also important intermediates in the synthesis of modern pesticides and herbicides. The presence of the trifluoromethyl group can enhance the efficacy and metabolic stability of the final agrochemical product. For instance, related trifluoromethyl anilines are used in the synthesis of fipronil, a broad-spectrum insecticide.[4]

Conclusion

5-Chloro-2-(trifluoromethyl)aniline is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern provides a scaffold for the creation of complex molecules with desirable biological activities. A thorough understanding of its physical properties, coupled with strict adherence to safety protocols, enables researchers to effectively utilize this compound in the development of novel and impactful chemical entities.

References

-

PubChem. (n.d.). 5-Chloro-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(3), 674. [Link]

-

Guda, M. R., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

-

Guda, M. R., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Pharmaceuticals, 14(9), 850. [Link]

-

Kabir, M. M. (2020). Trifluoromethylphenyl-substituted pyrazole-derived aniline derivatives. ResearchGate. Retrieved from [Link]

-

Ouach, A., et al. (2021). Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. ChemistrySelect, 6(34), 9035-9051. [Link]

-

Jiangsu Congzhong Chemical Co., Ltd. (n.d.). 5-chloro-2-(trifluoromethyl)aniline CAS NO.445-14-7. LookChem. Retrieved from [Link]

-

Kim, S., et al. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(3), 123-135. [Link]

-

Wang, X., et al. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(2), 1080-1088. [Link]

-

Li, Y., et al. (2021). Synthesis and Application of Trifluoromethyl Substituted Free Anilines. Asian Journal of Organic Chemistry, 10(10), 2636-2639. [Link]

-

ChemIndex. (n.d.). 445-14-7 | 5-Chloro-2-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Saeed, A., et al. (2016). Recent synthetic approaches to fipronil, a super-effective and safe pesticide. Research on Chemical Intermediates, 42, 6745-6763. [Link]

-

New Drug Approvals. (n.d.). Fipronil. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-2-(trifluoromethoxy)aniline. Retrieved from [Link]

-

Organic Syntheses. (1997). N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Retrieved from [Link]

-

Kappe, C. O., & Falsone, S. F. (2006). Reactions of Acetoacetates With Electron-deficient Anilines. Molbank, 2006(1), M477. [Link]

-

Al-Howsaway, H. O. M., et al. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2008(2), 115-118. [Link]

- Gharda Chemicals Limited. (2019). Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 67963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 5-Chloro-2-(trifluoromethyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(trifluoromethyl)aniline is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro and a trifluoromethyl group on the aniline scaffold, imparts desirable properties such as increased lipophilicity and metabolic stability to the target molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, quality control, and reaction monitoring during the development of novel chemical entities.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Chloro-2-(trifluoromethyl)aniline. While experimental spectra for this specific compound are not widely available in the public domain, this guide presents a detailed analysis based on predicted data, strongly supported by empirical data from closely related isomers and foundational spectroscopic principles. This approach offers a robust framework for researchers to interpret their own analytical data.

Molecular Structure and Key Spectroscopic Features

The structure of 5-Chloro-2-(trifluoromethyl)aniline, with the IUPAC name 5-chloro-2-(trifluoromethyl)benzenamine and CAS number 445-14-7, dictates its characteristic spectroscopic signature.[1][2] The electron-withdrawing nature of both the trifluoromethyl and chloro groups, combined with the electron-donating amino group, creates a distinct electronic environment that influences the chemical shifts and coupling constants in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Chloro-2-(trifluoromethyl)aniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The broadness of the amine proton signal can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 5-Chloro-2-(trifluoromethyl)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 7.3 | d | 1H | H-3 | Expected to be downfield due to the deshielding effect of the adjacent CF₃ group. |

| ~ 6.8 | dd | 1H | H-4 | Influenced by both the ortho-amino and meta-chloro groups. |

| ~ 6.7 | d | 1H | H-6 | Influenced by the ortho-amino and meta-chloro groups. |

| ~ 4.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can be variable and the signal is often broad. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Chloro-2-(trifluoromethyl)aniline

| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} NMR) | Assignment | Rationale |

| ~ 145 | s | C-1 (C-NH₂) | The carbon attached to the amino group is typically deshielded. |

| ~ 125 (q) | q | C-2 (C-CF₃) | The carbon directly bonded to the CF₃ group will show a characteristic quartet. |

| ~ 130 | s | C-3 | Aromatic CH. |

| ~ 118 | s | C-4 | Aromatic CH. |

| ~ 135 | s | C-5 (C-Cl) | The carbon attached to chlorine is deshielded. |

| ~ 115 | s | C-6 | Aromatic CH. |

| ~ 124 (q) | q | -CF₃ | The trifluoromethyl carbon itself will appear as a quartet with a large coupling constant. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For 5-Chloro-2-(trifluoromethyl)aniline, a single signal is expected for the -CF₃ group.

Table 3: Predicted ¹⁹F NMR Spectral Data for 5-Chloro-2-(trifluoromethyl)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -60 to -65 | s | The chemical shift of a trifluoromethyl group on an aromatic ring typically falls in this region. The absence of adjacent fluorine atoms results in a singlet. |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5-Chloro-2-(trifluoromethyl)aniline will be characterized by absorptions corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic ring, C=C stretching of the aromatic ring, C-N stretching, C-F stretching of the trifluoromethyl group, and the C-Cl stretch.

Table 4: Predicted FT-IR Spectral Data for 5-Chloro-2-(trifluoromethyl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | Asymmetric N-H stretch (primary amine) |

| 3300-3400 | Medium | Symmetric N-H stretch (primary amine) |

| 3000-3100 | Medium-Weak | Aromatic C-H stretch |

| 1600-1650 | Strong | N-H bend (scissoring) |

| 1450-1600 | Medium-Strong | Aromatic C=C stretching |

| 1200-1350 | Strong | C-N stretch (aromatic amine) |

| 1100-1200 | Very Strong | C-F stretch (trifluoromethyl group) |

| 1000-1100 | Strong | C-F stretch (trifluoromethyl group) |

| 700-850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Chloro-2-(trifluoromethyl)aniline, the molecular ion peak will be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Table 5: Predicted Mass Spectrometry Data for 5-Chloro-2-(trifluoromethyl)aniline

| m/z | Relative Intensity | Assignment |

| 195/197 | High | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 176/178 | Medium | [M-HF]⁺ |

| 160/162 | Medium | [M-Cl]⁺ |

| 126 | Medium | [M-CF₃]⁺ |

Fragmentation Pathway

The fragmentation of 5-Chloro-2-(trifluoromethyl)aniline in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.

Caption: Predicted Mass Spectrometry Fragmentation of 5-Chloro-2-(trifluoromethyl)aniline.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-2-(trifluoromethyl)aniline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the sample.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate a reproducible fragmentation pattern.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Caption: General workflow for the spectroscopic characterization of 5-Chloro-2-(trifluoromethyl)aniline.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 5-Chloro-2-(trifluoromethyl)aniline. The presented NMR, IR, and MS data, derived from established spectroscopic principles and comparison with closely related analogs, offer a valuable resource for researchers working with this important chemical intermediate. By following the outlined experimental protocols and using this guide as a reference, scientists and drug development professionals can confidently identify and characterize 5-Chloro-2-(trifluoromethyl)aniline in their synthetic endeavors.

References

-

PubChem. 5-Chloro-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Solubility of 2-Amino-4-chlorobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-4-chlorobenzotrifluoride (CAS No. 445-14-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a lack of extensive, publicly available quantitative solubility data, this guide emphasizes the theoretical principles governing its solubility, drawing upon its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various organic solvents. This document is designed to empower scientists and development professionals to effectively utilize this compound in their research and formulation efforts by providing a strong foundational understanding and practical methodologies.

Introduction and Physicochemical Profile

2-Amino-4-chlorobenzotrifluoride, also known as 5-chloro-2-(trifluoromethyl)aniline, is an aromatic amine with the molecular formula C₇H₅ClF₃N.[1][2] Its structure, featuring a trifluoromethyl group, a chlorine atom, and an amino group on a benzene ring, imparts a unique combination of properties that are critical to its application in organic synthesis. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

The compound typically presents as a colorless to light yellow liquid at room temperature.[1][3][4] Key physicochemical properties that influence its solubility are summarized in Table 1. The predicted octanol-water partition coefficient (LogP) of approximately 2.941 to 3.19 suggests a preference for lipophilic environments over aqueous media.[5][6]

| Property | Value | Source(s) |

| CAS Number | 445-14-7 | [1] |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [5] |

| Physical Form | Liquid | [1] |

| Predicted LogP | 2.941 - 3.19 | [5][6] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

Theoretical Framework for Solubility

The solubility of 2-amino-4-chlorobenzotrifluoride is governed by the principle of "like dissolves like," which is a function of the intermolecular forces between the solute and the solvent. The key structural features of the molecule—the aromatic ring, the polar amino group, the electronegative chlorine atom, and the highly fluorinated trifluoromethyl group—dictate its interactions with different classes of solvents.

Analysis of Molecular Interactions

The following diagram illustrates the primary sites for intermolecular interactions on the 2-amino-4-chlorobenzotrifluoride molecule:

Caption: Key molecular features governing solubility.

-

Amino Group (-NH₂) : This group is polar and can act as a hydrogen bond donor. This facilitates solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

-

Trifluoromethyl Group (-CF₃) : This is a strongly electron-withdrawing and non-polar group. It contributes to dipole-dipole interactions but does not participate in hydrogen bonding. Its presence enhances solubility in less polar solvents.

-

Chlorine Atom (-Cl) : The electronegativity of chlorine creates a dipole moment, contributing to dipole-dipole interactions and favoring solubility in polar solvents.

-

Aromatic Ring : The benzene ring is non-polar and can engage in π-π stacking and van der Waals forces, promoting solubility in aromatic solvents (e.g., toluene) and other non-polar solvents.

Predicted Solubility Profile

Based on the analysis of its molecular structure, the following solubility profile can be predicted:

-

High Solubility : Expected in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , as well as chlorinated solvents like dichloromethane and chloroform . These solvents can effectively engage in dipole-dipole interactions.

-

Good to Moderate Solubility : Expected in polar protic solvents like methanol and ethanol , where hydrogen bonding with the amino group is possible. Solubility may be limited by the non-polar regions of the molecule. Good solubility is also anticipated in moderately polar solvents like acetone and ethyl acetate .

-

Moderate to Low Solubility : Aromatic solvents such as toluene should be able to dissolve the compound due to favorable interactions with the benzene ring, though to a lesser extent than polar solvents.

-

Low to Insoluble : Non-polar aliphatic solvents like hexane and heptane are expected to be poor solvents due to the overall polarity of the 2-amino-4-chlorobenzotrifluoride molecule.

-

Very Low Solubility in Water : Despite the presence of a hydrogen-bonding amino group, the large, non-polar trifluoromethyl group and aromatic ring lead to low aqueous solubility. The isomer, 3-amino-4-chlorobenzotrifluoride, has a reported water solubility of 11 g/L at 60°C, suggesting that some solubility is present, but it is limited.[6][7]

Experimental Determination of Solubility

Given the absence of comprehensive published data, experimental determination is crucial. The following protocols provide standardized methods for both qualitative and quantitative solubility assessment. The shake-flask method is considered the gold standard for its accuracy.[8]

General Workflow for Solubility Determination

The following diagram outlines the logical flow for systematically determining the solubility of 2-amino-4-chlorobenzotrifluoride.

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the approximate solubility in a range of solvents.

Materials:

-

2-Amino-4-chlorobenzotrifluoride

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO, DMF)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of 2-amino-4-chlorobenzotrifluoride to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent.

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The liquid solute fully dissolves, forming a single clear phase.

-

Partially Soluble: An emulsion or two distinct liquid phases are observed.

-

Insoluble: The two liquid phases remain clearly separated.

-

-

Record the observations.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To accurately determine the equilibrium solubility at a specific temperature.

Materials:

-

2-Amino-4-chlorobenzotrifluoride

-

Selected organic solvent

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

-

Add an excess amount of 2-amino-4-chlorobenzotrifluoride to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is confirmed by the presence of a separate phase.

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours is recommended to ensure saturation).[9]

-

After equilibration, allow the vial to stand undisturbed in the bath for at least 2 hours to allow undissolved solute to settle.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 2-amino-4-chlorobenzotrifluoride in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation and Interpretation

To facilitate the comparison of results, all experimentally determined solubility data should be recorded in a structured format.

Table 2: Experimental Solubility of 2-Amino-4-chlorobenzotrifluoride at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Polar Aprotic | Acetone | |||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| DMSO | ||||

| DMF | ||||

| Non-Polar Aromatic | Toluene | |||

| Non-Polar Aliphatic | n-Hexane | |||

| Chlorinated | Dichloromethane |

Conclusion

While a comprehensive public database of quantitative solubility for 2-amino-4-chlorobenzotrifluoride is not yet available, a strong predictive understanding can be derived from its molecular structure. The presence of both polar (amino) and non-polar (trifluoromethyl, aromatic ring) moieties suggests broad solubility across a range of organic solvents, with particularly high solubility expected in polar aprotic solvents. For precise applications in research and development, the experimental protocols provided in this guide offer a robust framework for determining accurate solubility data. This foundational knowledge is essential for the successful and efficient use of this important chemical intermediate.

References

-

Shakeel, F., & Alanazi, F. K. (2017). The Experimental Determination of Solubilities. In ResearchGate. Retrieved from [Link]

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for 3-Amino-4-chlorobenzotrifluoride. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. 2-Amino-4-chlorobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 2. 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 67963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 5-chloro-2-(trifluoromethyl)aniline | 445-14-7 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. 3-Amino-4-Chlorobenzotrifluoride [hqpharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Theoretical and Density Functional Theory (DFT) Analysis of 2-Amino-4-Chlorobenzotrifluoride: A Quantum-Chemical Approach for Drug Development

An In-Depth Technical Guide:

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 2-Amino-4-Chlorobenzotrifluoride (ACBTF), a key intermediate in pharmaceutical synthesis. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate the molecule's structural, vibrational, electronic, and thermodynamic properties. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the analytical choices. The insights derived from these quantum-chemical analyses—including molecular geometry, vibrational spectra (FT-IR, FT-Raman), Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MESP)—are crucial for predicting reactivity, stability, and potential intermolecular interactions, thereby accelerating the rational design of novel therapeutics.

Introduction: The Significance of 2-Amino-4-Chlorobenzotrifluoride

2-Amino-4-chlorobenzotrifluoride, also known as 5-chloro-2-(trifluoromethyl)aniline, is an aromatic amine featuring chlorine and trifluoromethyl substituents.[1][2] These functional groups are of high interest in medicinal chemistry. The trifluoromethyl group (-CF3) can enhance metabolic stability and lipophilicity, improving a drug candidate's pharmacokinetic profile, while the chloro- and amino- groups provide versatile handles for synthetic modification.[3][4] ACBTF serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and is noted for its role in producing enzyme activators and inhibitors.[1][5]

Given its importance, a deep understanding of ACBTF's intrinsic molecular properties is paramount. Experimental characterization can be time-consuming and costly. Theoretical studies, particularly those employing DFT, offer a powerful, predictive alternative. DFT allows us to build a detailed, atomistic-level understanding of the molecule's ground-state geometry, electronic structure, and spectroscopic signatures.[6][7] This in-silico approach enables the prediction of chemical behavior and reactivity, providing invaluable guidance for synthetic chemists and drug designers in their quest to develop novel and effective medicines.[8]

Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable theoretical study is a well-justified computational methodology. The choices of functional and basis set are not arbitrary; they are selected to provide the best balance of accuracy and computational cost for the system under investigation.

The Rationale for DFT, B3LYP, and 6-311++G(d,p)

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers significant computational advantages without a substantial loss of accuracy, making it the workhorse of modern computational chemistry.

-

Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than pure DFT functionals. It has a long and successful track record for predicting the geometries and vibrational frequencies of organic molecules similar to ACBTF.[6][9]

-

Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system:

-

6-311G: This triple-zeta valence basis set provides a high degree of flexibility for valence electrons, which are most involved in chemical bonding.

-

++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and other regions of "soft" electron density, such as the amino group in ACBTF.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for correctly modeling the geometry and bonding in a substituted aromatic ring.[7][10]

-

Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for analyzing ACBTF. All calculations are to be performed using a quantum chemistry software package like Gaussian.

-

Initial Structure Input: Construct the 3D structure of 2-amino-4-chlorobenzotrifluoride.

-

Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.

-

Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

-

Verification: Confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Prediction: Generates the theoretical FT-IR and FT-Raman spectra and provides thermodynamic data.

-

-

Electronic Property Analysis: Based on the optimized structure, perform further single-point energy calculations to derive electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).

Workflow Visualization

Caption: A standard workflow for DFT analysis of a small organic molecule.

Results and Discussion: A Multi-faceted Molecular Portrait

This section details the expected outcomes of the DFT analysis, providing a quantum-chemical portrait of ACBTF.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the atoms. The resulting bond lengths and angles provide a structural baseline. The planarity of the benzene ring and the orientation of the -NH2, -Cl, and -CF3 substituents are of primary interest. These structural parameters are fundamental to understanding the molecule's steric and electronic profile.

Table 1: Predicted Key Geometrical Parameters for ACBTF

| Parameter | Bond/Angle | Predicted Value (Å or °) | Justification |

|---|---|---|---|

| Bond Length | C-N | ~1.37 Å | Shorter than a typical C-N single bond due to conjugation with the aromatic ring.[10] |

| C-Cl | ~1.74 Å | Typical C(sp²)-Cl bond length. | |

| C-CF3 | ~1.50 Å | Standard C-C single bond length. | |

| C-F | ~1.34 Å | Characteristic C-F bond length in a trifluoromethyl group. | |

| Bond Angle | C-C-N | ~121° | Slightly larger than 120° due to the steric influence of the amino group. |

| C-C-Cl | ~119° | Close to the ideal 120° for sp² hybridized carbon. |

| | F-C-F | ~107° | Slightly smaller than the ideal tetrahedral angle (109.5°) due to fluorine-fluorine repulsion. |

Vibrational Analysis: The Spectroscopic Fingerprint

The frequency calculation predicts the vibrational modes of the molecule, which correspond to the peaks observed in FT-IR and FT-Raman spectroscopy.[11] This analysis serves as a powerful tool for structural confirmation and for understanding the bonding environment of key functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of ACBTF

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3450 | Strong (IR) |

| N-H Symmetric Stretch | -NH₂ | ~3360 | Strong (IR) |

| C-C Aromatic Stretch | Benzene Ring | 1400 - 1600 | Medium-Strong |

| C-F Stretch | -CF₃ | 1100 - 1300 | Very Strong (IR) |

| C-Cl Stretch | -Cl | 700 - 800 | Medium (IR) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are termed the "frontier orbitals" as they are the outermost orbitals involved in chemical reactions.[6]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are electrophilic.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[12]

For ACBTF, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the aromatic ring, influenced by the electron-withdrawing trifluoromethyl group.

Sources

- 1. 2-Amino-4-chlorobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. alfa-industry.com [alfa-industry.com]

- 6. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic, crystal structure, hirshfeld surface and dft studies of 2-amino-4-chlorobenzonitrile - IIUM Repository (IRep) [irep.iium.edu.my]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. researchgate.net [researchgate.net]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

The Double-Edged Sword: A Technical Guide to the Biological Activity of Fluorinated Anilines

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. Among the myriad of fluorinated scaffolds, the fluorinated aniline moiety presents a particularly compelling case study in medicinal chemistry. Its unique electronic properties—stemming from fluorine's high electronegativity and small van der Waals radius—profoundly influence a molecule's physicochemical characteristics, including metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides an in-depth technical exploration of the diverse biological activities of fluorinated anilines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between structure and activity, detail robust experimental protocols for evaluation, and examine real-world case studies of successful drugs that leverage this versatile chemical scaffold.

Introduction: The Strategic Value of Fluorine in Anilines

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom.[4] This unique combination allows it to act as a "super-hydrogen" or a bioisostere for a hydroxyl group, profoundly altering a molecule's properties without significantly increasing its size.[5][6] When appended to an aniline ring, fluorine's strong electron-withdrawing nature modulates the basicity (pKa) of the amino group, which can be critical for optimizing a drug's solubility, membrane permeability, and bioavailability.[2][4][7]

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[4] By replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can block undesirable metabolic pathways, thereby increasing a drug's half-life and reducing the formation of potentially toxic metabolites.[4][7] This strategic placement of fluorine is a key tactic in modern drug design, transforming promising lead compounds into viable clinical candidates. Fluorinated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and central nervous system (CNS) active drugs.[3][8]

Physicochemical Properties and Their Biological Impact

The introduction of fluorine onto an aniline ring initiates a cascade of changes in molecular properties that are central to its biological function.

-

pKa Modulation: Fluorine's inductive electron-withdrawing effect significantly lowers the pKa of the aniline's amino group, making it less basic.[4] This is a critical feature for drug design. A lower pKa can reduce unwanted interactions with off-target biological molecules and improve oral bioavailability by ensuring the compound is in a more neutral, membrane-permeable state in the gastrointestinal tract.

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is nuanced. A single fluorine substitution often increases the octanol-water partition coefficient (LogP), enhancing membrane permeability.[4][9] However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can sometimes decrease lipophilicity due to the atom's overall polarity.[9] This allows for fine-tuning of a drug's solubility and permeability profile.

-

Metabolic Stability: As previously mentioned, the strength of the C-F bond is a primary driver of metabolic stability.[4][7] Replacing a hydrogen at a site prone to oxidative metabolism with fluorine effectively "shields" the molecule from degradation, prolonging its therapeutic action.[4]

-

Binding Affinity and Conformation: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.[1][4] Its presence can also influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a specific receptor or enzyme active site.[10]

The interplay of these properties is summarized in the table below.

| Property | Effect of Fluorine Substitution on Aniline Ring | Consequence for Biological Activity |

| Basicity (pKa) | Decreases | Improved bioavailability, reduced off-target ionic interactions.[2][4] |

| Lipophilicity (LogP) | Increases (typically for single F) | Enhanced membrane permeability and cell uptake.[4][7] |

| Metabolic Stability | Increases significantly | Blocks oxidative metabolism, prolongs drug half-life.[4][7] |

| Target Binding | Can increase affinity | Participates in hydrogen bonds and electrostatic interactions.[1] |

Key Biological Activities and Mechanisms of Action

The fluoroaniline moiety is a key component in drugs targeting a wide spectrum of diseases. Its derivatives have shown significant activity as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Enzyme Inhibition: Targeting Kinases in Oncology

Many of the most successful drugs containing a fluorinated aniline scaffold are protein kinase inhibitors used in cancer therapy. These drugs competitively bind to the ATP-binding site of specific kinases, shutting down the signaling pathways that drive uncontrolled cell proliferation.[11]

-

Case Study: Nilotinib (Tasigna®): Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) used to treat chronic myeloid leukemia (CML).[12] Its structure features a 3-(trifluoromethyl)-4-chloroaniline group. This moiety is crucial for its high-affinity binding to the inactive conformation of the Bcr-Abl kinase, the oncogenic driver in CML.[12][13] Nilotinib is more potent than its predecessor, imatinib, and is effective against many imatinib-resistant mutations.[13] The mechanism involves blocking the autophosphorylation of the Bcr-Abl protein, which inhibits downstream signaling, reduces the proliferation of leukemic cells, and induces apoptosis.[11][14]

-

Case Study: Sorafenib (Nexavar®): Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[15][16] It contains a 4-chloro-3-(trifluoromethyl)phenyl group attached to a urea linker. Sorafenib inhibits several receptor tyrosine kinases, including VEGFR and PDGFR, which are involved in angiogenesis (the formation of new blood vessels that feed tumors).[15][17][18] It also inhibits the Raf family of serine/threonine kinases (c-Raf and B-Raf), which are central components of the MAPK/ERK signaling pathway that regulates cell division and survival.[15][17]

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Sorafenib inhibits both receptor tyrosine kinases and RAF kinases.

Receptor Modulation: Androgen Receptor Antagonism

Fluorinated anilines are also integral to drugs that modulate hormone receptors, particularly in the treatment of prostate cancer.

-

Case Study: Bicalutamide (Casodex®): Bicalutamide is a non-steroidal anti-androgen used to treat prostate cancer.[19] Its structure is built around an N-[4-cyano-3-(trifluoromethyl)phenyl] core. Prostate cancer cell growth is typically dependent on androgens like testosterone.[19] Bicalutamide acts as a competitive antagonist at the androgen receptor (AR).[19][20][21] It binds to the receptor but does not activate it, thereby blocking testosterone and its more potent metabolite, dihydrotestosterone (DHT), from binding and stimulating the expression of genes that promote cancer cell growth.[19][22] The fluorinated aniline portion of the molecule is critical for inducing a conformational change in the receptor that prevents the binding of coactivator proteins, effectively silencing its transcriptional activity.[20]

Other Biological Activities

The versatility of the fluorinated aniline scaffold extends to other therapeutic areas:

-

Antimicrobial/Antiparasitic Activity: Derivatives are being investigated for their efficacy against various pathogens. The fluorine atom can enhance the compound's ability to penetrate microbial cell walls and inhibit essential enzymes.

-

Insecticidal Activity: Certain anthranilic diamides containing a fluoroaniline moiety have demonstrated potent insecticidal activity by targeting ryanodine receptors in insects, leading to uncontrolled calcium release and paralysis.[23][24]

-

Anti-inflammatory Activity: By modulating inflammatory pathways, fluoroaniline-containing compounds are being explored as potential treatments for inflammatory diseases.

Pharmacokinetics, Metabolism, and Toxicology

While fluorination enhances metabolic stability, the fate of these compounds in the body is a critical consideration for drug safety.

ADME Profile

The improved lipophilicity and metabolic stability conferred by fluorine generally lead to favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[25] Enhanced passive diffusion across membranes can improve oral absorption and distribution into tissues, including crossing the blood-brain barrier for CNS-targeted drugs.[5]

The Challenge of Defluorination

Although the C-F bond is strong, enzymatic defluorination can occur.[26][27] This process is a significant toxicological concern because it can release fluoride ions or generate reactive metabolites. Several mechanisms for enzymatic defluorination have been described, including oxidative, reductive, and hydrolytic pathways.[26][28][29] For example, studies on 4-fluoroaniline in rats have shown that para-hydroxylation can lead to defluorination and the formation of metabolites of paracetamol (4-acetamidophenol).[30] Understanding the potential for a compound to undergo defluorination is a critical step in preclinical safety assessment.[10]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Metabolic fate and potential toxicological pathways.

Experimental Protocols for Evaluation

To assess the biological activity of novel fluorinated anilines, a series of standardized in vitro assays are essential. The following protocols provide a framework for primary screening.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Objective: To determine the inhibitory potency (IC50) of a test compound against a specific protein kinase (e.g., B-Raf, VEGFR).

Principle: This assay measures the amount of ATP consumed during the kinase's phosphotransferase reaction. A decrease in ATP consumption in the presence of the test compound indicates inhibition. The remaining ATP is detected using a luciferase/luciferin system, where light output is inversely proportional to kinase activity.

Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Dilute recombinant kinase enzyme and substrate peptide to desired concentrations in Kinase Buffer.

-

Prepare a 10 mM stock solution of the fluorinated aniline test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in DMSO.

-

Prepare ATP solution at a concentration close to its Km for the specific kinase.

-

Reconstitute the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

Add 50 nL of the test compound serial dilutions or DMSO (vehicle control) to the appropriate wells.

-

Mix and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and detect remaining ATP by adding 5 µL of the ATP detection reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality and Controls:

-

Why serial dilution? To determine the concentration-dependent effect of the inhibitor and calculate a precise IC50.

-

Positive Control: A known inhibitor of the target kinase (e.g., Sorafenib for B-Raf) to validate assay performance.

-

Negative Control: DMSO vehicle alone to define 0% inhibition (maximum kinase activity).

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability (half-life, t1/2) of a test compound.

Principle: The test compound is incubated with HLMs, which contain a high concentration of drug-metabolizing enzymes (e.g., CYPs). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Methodology:

-

Reagent Preparation:

-

Prepare Phosphate Buffer (0.1 M, pH 7.4).

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a working solution of the test compound (e.g., 100 µM) in acetonitrile.

-

Prepare a pooled HLM stock solution (20 mg/mL) and dilute to 1 mg/mL in Phosphate Buffer.

-

Prepare an NADPH regenerating system (cofactor solution).

-

-

Assay Procedure:

-

Pre-warm the HLM solution and cofactor solution to 37°C.

-

In a microcentrifuge tube, add the HLM solution and the test compound (final concentration 1 µM). Pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding the pre-warmed cofactor solution.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate/vials for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve (k).

-

Calculate the in vitro half-life: t1/2 = 0.693 / k.

-

Causality and Controls:

-

Why NADPH? It is the essential cofactor for CYP450 enzyme activity. A control incubation without NADPH is crucial to identify non-NADPH-dependent degradation.

-

Positive Control: A compound with known metabolic instability (e.g., Verapamil) to ensure the HLM and cofactor system are active.

-

Time Zero (T0) Sample: Quenched immediately after adding the compound, before adding NADPH, to represent 100% of the initial compound concentration.

Conclusion and Future Perspectives

The fluorinated aniline scaffold is a powerful and proven asset in the medicinal chemist's toolkit. Its ability to confer enhanced metabolic stability, modulate physicochemical properties, and facilitate strong target engagement has led to the development of life-saving therapies, particularly in oncology.[8][31][32] However, the potential for metabolic defluorination and associated toxicity remains a key challenge that demands careful evaluation during preclinical development.[10]

Future research will likely focus on the development of novel synthetic methods to access more diverse and complex fluorinated aniline derivatives.[1] A deeper understanding of the enzymatic mechanisms of defluorination will enable the design of safer drug candidates by predicting and mitigating metabolic liabilities.[29] As our ability to rationally design molecules with precisely tuned properties improves, the fluorinated aniline moiety will undoubtedly continue to be a foundational element in the discovery of next-generation therapeutics.

References

- The Pharmacology of Nilotinib Hydrochloride Monohydr

- Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PubMed Central - NIH. (URL: )

- Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. PubMed Central - NIH. (URL: )

- The Many Roles for Fluorine in Medicinal Chemistry.

- What is the mechanism of Bicalutamide?

- Pharmacology of bicalutamide. Wikipedia. (URL: )

- What is the mechanism of Nilotinib Hydrochloride?

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. (URL: )

- Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.

- Bicalutamide. Wikipedia. (URL: )

- Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. (URL: )

- Fluorine: An emerging compound in medicinal chemistry. The Torch. (URL: )

- Bicalutamide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. (URL: )

- Fluorine in drug design: a case study with fluoroanisoles. PubMed. (URL: )

- Mapping the Reaction Coordinates of Enzymatic Defluorin

- The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: )

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. (URL: )

- Sorafenib. Wikipedia. (URL: )

- Fluorinated Aromatic Compounds.

- Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. (URL: )

- Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? PubMed. (URL: )

- Enzymatic defluorination of fluorinated compounds.

- Sorafenib | C21H16ClF3N4O3 | CID 216239. PubChem - NIH. (URL: )

- Fluoroaniline Series. Sparrow Chemical. (URL: )

- Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio - ASM Journals. (URL: )

- Sorafenib | 284461-73-0. ChemicalBook. (URL: )

- The Role of 3-Fluoroaniline in Modern Pharmaceutical Synthesis. (URL: )

- Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines. Benchchem. (URL: )

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central - NIH. (URL: )

- Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. (URL: )

- METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. (URL: )

- Sorafenib. Proteopedia, life in 3D. (URL: )

- Crystal structure of Sorafenib (Nexavar Ò , BAY43-9006) bound to B-RAF kinase (PDB: 1UWH).

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

- Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol)

- Metabolic and Pharmaceutical Aspects of Fluorin

- Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. PubMed. (URL: )

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: )

- Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor.

- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. (URL: )

- Metabolism and Toxicity of Fluorine Compounds. PubMed Central - NIH. (URL: )

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Scheme 7: (A) Known biological activities related to aniline derivatives.

- Studies relating to the toxicity of fluorine compounds. Semantic Scholar. (URL: )

- The Mammalian Toxicology of Organic Compounds Containing Fluorine. OUCI. (URL: )

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science. (URL: )

Sources

- 1. chemxyne.com [chemxyne.com]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sparrow-chemical.com [sparrow-chemical.com]

- 9. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 12. nbinno.com [nbinno.com]

- 13. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Sorafenib - Wikipedia [en.wikipedia.org]

- 16. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Sorafenib | 284461-73-0 [chemicalbook.com]

- 18. proteopedia.org [proteopedia.org]

- 19. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 20. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 22. Bicalutamide - Wikipedia [en.wikipedia.org]

- 23. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. annualreviews.org [annualreviews.org]

- 26. Mapping the Reaction Coordinates of Enzymatic Defluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-chlorobenzotrifluoride: From Discovery to Application in Modern Drug Development

Abstract

2-Amino-4-chlorobenzotrifluoride, a seemingly unassuming halogenated aniline, holds a significant position in the landscape of synthetic organic chemistry. Its unique electronic and structural properties, conferred by the trifluoromethyl and chloro substituents, have made it a valuable building block, particularly in the realms of agrochemicals, dyestuffs, and, most notably, modern pharmaceuticals. This technical guide provides a comprehensive overview of 2-amino-4-chlorobenzotrifluoride, from its early discovery and historical context to detailed synthetic methodologies, physicochemical and spectroscopic properties. A special focus is placed on its critical role as a key intermediate in the synthesis of life-saving therapeutics, offering researchers, scientists, and drug development professionals a holistic understanding of this important molecule.

Introduction: The Emergence of a Versatile Building Block

2-Amino-4-chlorobenzotrifluoride, systematically named 5-chloro-2-(trifluoromethyl)aniline, is an aromatic amine that has garnered substantial interest due to the synergistic effects of its functional groups. The electron-withdrawing trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative compounds, properties highly sought after in drug design. The chlorine atom, in addition to influencing the electronic nature of the aromatic ring, provides a reactive handle for further chemical transformations. This combination of features has established 2-amino-4-chlorobenzotrifluoride as a crucial intermediate in the synthesis of complex target molecules. Its journey from an early 20th-century chemical entity to a key component in a blockbuster cancer drug exemplifies the enduring importance of fundamental organic synthesis in advancing science and medicine.

Discovery and Historical Context: A Timeline of Innovation

The history of 2-amino-4-chlorobenzotrifluoride is intertwined with the development of fluorinated organic compounds and the burgeoning chemical industry of the early to mid-20th century. While a singular "discovery" event is not well-documented, its origins can be traced through a series of patents and publications focused on the synthesis of halogenated and trifluoromethyl-substituted aromatics.

Early work in the 1930s laid the foundation for the synthesis of related compounds. French Patent 805,704 (1936) and British Patent 459,890 (1937) described the preparation of 2-amino-5-chlorobenzotrifluoride, a closely related isomer, highlighting the early interest in this class of molecules.[1] These initial forays were likely driven by the demand for novel dye intermediates, a major application for aromatic amines at the time. Indeed, 2-amino-5-chlorobenzotrifluoride was later designated as C.I. Azoic Diazo Component 17, used to produce fade-resistant red dyes.[1]

Subsequent research focused on refining synthetic routes and exploring the utility of these compounds. A 1949 publication in the Journal of the Chemical Society by Whalley described a multi-step process to prepare 2-amino-5-chlorobenzotrifluoride, further indicating its growing importance.[1] The development and commercial production of 4-chlorobenzotrifluoride since the 1960s as a precursor for dyes and other chemicals undoubtedly spurred further investigation into its derivatives, including the title compound.[2]

It was, however, the rise of medicinal chemistry and the strategic incorporation of fluorine into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles that truly propelled 2-amino-4-chlorobenzotrifluoride into the spotlight.[][4] Its utility as a key starting material for complex, biologically active molecules has solidified its place in the modern synthetic chemist's toolbox.

Synthesis and Methodologies: A Guide to Preparation

The synthesis of 2-amino-4-chlorobenzotrifluoride can be achieved through several strategic routes, primarily involving the introduction and manipulation of functional groups on a benzotrifluoride or aniline core. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired purity, and scalability.

Route 1: Nitration and Subsequent Reduction of 4-Chlorobenzotrifluoride

This is one of the most common and industrially viable methods for preparing 2-amino-4-chlorobenzotrifluoride. The underlying principle is the regioselective nitration of the commercially available 4-chlorobenzotrifluoride, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

Step 1: Nitration of 4-Chlorobenzotrifluoride

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid. The choice of a mixed acid system is crucial as it generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring.

-

Addition of Substrate: Cool the acid mixture to 0-5 °C in an ice bath. Slowly add 4-chlorobenzotrifluoride dropwise to the cooled acid mixture while maintaining the temperature. The trifluoromethyl group is a meta-director, and the chlorine atom is an ortho, para-director. The nitration occurs predominantly at the position ortho to the chlorine and meta to the trifluoromethyl group, yielding 4-chloro-3-nitrobenzotrifluoride.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC). Carefully pour the reaction mixture onto crushed ice to precipitate the crude product. Filter the solid, wash with cold water until neutral, and dry to obtain 4-chloro-3-nitrobenzotrifluoride.

Step 2: Reduction of 4-Chloro-3-nitrobenzotrifluoride

-

Catalytic Hydrogenation (Preferred Method):

-

Reaction Setup: In a hydrogenation apparatus, dissolve the 4-chloro-3-nitrobenzotrifluoride in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating. The palladium catalyst facilitates the reduction of the nitro group to an amine.

-

Work-up: Upon completion of the reaction (indicated by the cessation of hydrogen uptake), filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude 2-amino-4-chlorobenzotrifluoride.

-

-

Chemical Reduction (Alternative Method):

-

Alternatively, the reduction can be achieved using chemical reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid. These methods are often used in laboratory-scale syntheses.

-

Causality Behind Experimental Choices:

-

The use of a mixed acid system in nitration ensures a high concentration of the nitronium ion, which is essential for the reaction to proceed at a reasonable rate on the electron-deficient aromatic ring.

-

Controlling the temperature during nitration is critical to prevent over-nitration and the formation of unwanted side products.

-

Catalytic hydrogenation is often preferred for the reduction step due to its high efficiency, cleaner reaction profile, and the ease of product isolation by simple filtration of the catalyst.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 2-amino-4-chlorobenzotrifluoride is essential for its identification, purification, and use in further synthetic applications.